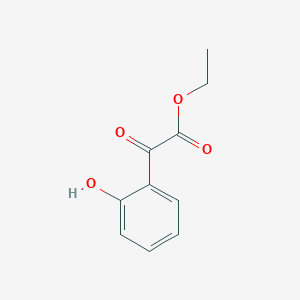

Ethyl 2-(2-hydroxyphenyl)-2-oxoacetate

Description

Contextualizing α-Keto Esters and Phenolic Glyoxylates in Organic Synthesis

α-Keto esters, also known as α-oxoesters, are a class of organic compounds characterized by a ketone functional group adjacent to an ester moiety. This arrangement of functional groups makes them highly valuable and versatile platform molecules in organic synthesis. google.com Structurally, the presence of both a keto carbonyl group and an ester group allows them to participate in a wide array of chemical transformations, including esterification, nucleophilic additions, and reductions. google.com They are recognized for their excellent stability, which facilitates their storage, transport, and handling. google.com

In contemporary synthesis, α-keto acids and their esters are considered important precursors for a diverse range of high-value compounds, such as chiral α-hydroxy esters and various heterocyclic derivatives. ajptr.com They can also serve as green acylating agents, offering an environmentally friendlier alternative to traditional acyl chlorides, as the primary byproduct of their decarboxylative acylation reactions is carbon dioxide. ajptr.com The synthesis of α-keto esters can be achieved through several routes, including the oxidation of α-hydroxy acids, the anodic oxidation of aryl methyl ketones, or the reaction of aryl diazoacetates with water. google.comgoogle.com

When an α-keto ester is attached to a phenol (B47542), the resulting compound, a phenolic glyoxylate, combines the reactivity of the glyoxylic acid moiety with the chemical properties of the phenol. Phenolic acids and their derivatives are widely recognized for their antioxidant properties and are precursors to many significant bioactive molecules used in the therapeutic and cosmetic industries. gamespot.com This combination of functionalities within a single molecule, as seen in Ethyl 2-(2-hydroxyphenyl)-2-oxoacetate, provides a powerful tool for synthetic chemists.

Significance of the 2-Hydroxyphenyl Moiety in Chemical Design

The 2-hydroxyphenyl moiety, also known as a catechol or guaiacol (B22219) fragment depending on other substitutions, is a privileged structural motif in chemical and pharmaceutical design. Its significance stems from several key properties. The phenolic hydroxyl group is a strong activating group in electrophilic aromatic substitution, directing incoming electrophiles primarily to the ortho and para positions relative to the hydroxyl group. youtube.com This electronic effect makes the aromatic ring highly reactive and allows for selective functionalization.

Furthermore, the adjacent hydroxyl and phenyl groups can act as a bidentate ligand, capable of coordinating with various metal ions. This chelating ability is exploited in the design of fluorescent sensors and catalysts. For instance, the 2-(2′-hydroxyphenyl)benzimidazole unit is a well-known fluorophore used for metal-ion recognition. unl.pt

From a medicinal chemistry perspective, the benzophenone (B1666685) scaffold, which often incorporates hydroxylated phenyl rings, is described as a ubiquitous structure found in numerous naturally occurring and synthetic molecules with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. acs.org The phenolic hydroxyl group is a key feature, often mimicked from natural analogues due to its ability to form crucial hydrogen bonds with biological targets. acs.org Phenolic compounds in general play important roles in plant biochemistry and human health, acting as antioxidants and precursors to other bioactive molecules. gamespot.comyoutube.com The presence of this moiety in this compound therefore imparts a set of well-understood and synthetically useful characteristics to the molecule.

Historical Overview of the Compound's Emergence in Academic Literature

The synthesis of aryl ketones and related structures, including this compound, is fundamentally rooted in the development of the Friedel-Crafts reaction by Charles Friedel and James Crafts in 1877. wikipedia.org This reaction established a method for the C-acylation and C-alkylation of aromatic rings using a Lewis acid catalyst, most commonly aluminum chloride. ajptr.comwikipedia.org The acylation of phenols using acyl chlorides or anhydrides became a standard procedure for producing hydroxyaryl ketones, typically yielding a mixture of ortho and para isomers. ajptr.com

The specific synthesis of 2-hydroxyarylglyoxylates, the core structure of the title compound, involves the challenge of introducing an oxalyl group (ortho to the hydroxyl function). A significant advancement in this area was the development of methods for the ortho-specific oxaloylation of phenols. One such procedure involves the reaction of a phenol's bromomagnesium salt with oxalyl chloride, which provides a direct route to 2-hydroxyarylglyoxylic acids, bypassing some of the difficulties of conventional Friedel-Crafts acylations. rsc.org

Alternative strategies for preparing aryl glyoxylates include the controlled oxidation of aryl methyl ketones or the reaction of Grignard reagents with diethyl oxalate, though these methods can present challenges in control and yield. google.com A more direct approach involves the Friedel-Crafts acylation of an aromatic compound, such as phenol, with ethyl oxalyl chloride. google.com While a singular, definitive publication marking the first-ever synthesis of this compound is not prominent in the literature, its emergence is a logical extension of these well-established, century-old principles of electrophilic aromatic substitution, refined by more specific methodologies for achieving regiochemical control.

Scope and Relevance of Research on this compound

The contemporary relevance of this compound lies primarily in its utility as a versatile and reactive building block for organic synthesis. Its bifunctional nature allows it to be a key starting material in the construction of various heterocyclic compounds, with its most prominent application being the synthesis of coumarin (B35378) derivatives.

Specifically, this compound is an ideal precursor for coumarin-3-carboxylates. These are typically synthesized through a Knoevenagel condensation reaction, where the phenolic hydroxyl group of the title compound reacts intramolecularly with an in-situ-formed intermediate. wikipedia.orgresearchgate.net Various catalysts and conditions, including eco-friendly methods using water as a solvent, have been developed for this transformation, highlighting the importance of this synthetic route. researchgate.net Coumarins themselves are an important class of compounds with applications in biology, medicine, and materials science. rsc.orgacs.org

Beyond coumarin synthesis, the compound is a valuable substrate for multicomponent reactions (MCRs). nih.govevitachem.com MCRs are a modern synthetic strategy that allows for the construction of complex molecules in a single step from three or more starting materials, offering high efficiency and atom economy. organic-chemistry.org The reactivity of both the phenolic and α-keto ester moieties in this compound makes it a suitable component for designing novel MCRs to access diverse molecular scaffolds. This solidifies its role as a valuable and relevant intermediate in modern organic and medicinal chemistry research.

Data Tables

Table 1: Physicochemical Properties of this compound

This interactive table summarizes key identifiers and properties of the compound.

| Property | Value | Source |

| CAS Number | 40785-55-5 | |

| Molecular Formula | C₁₀H₁₀O₄ | |

| Molecular Weight | 194.18 g/mol | |

| IUPAC Name | This compound | |

| SMILES | O=C(OCC)C(C1=CC=CC=C1O)=O |

Table 2: Key Synthetic Transformations Involving this compound

This interactive table outlines the primary use of the title compound as a synthetic precursor.

| Reaction Type | Reagents | Product Class | Significance | Source |

| Intramolecular Cyclization / Condensation | Active methylene (B1212753) compounds (e.g., malononitrile, diethyl malonate), base catalyst | Coumarin-3-carboxylates / Coumarin derivatives | Fundamental route to coumarin scaffolds, which are important in medicinal and materials chemistry. | wikipedia.orgrsc.orgresearchgate.netacs.org |

| Multicomponent Reactions (MCRs) | Various aldehydes, amines, or other nucleophiles | Diverse heterocyclic structures | Efficient, atom-economical construction of complex molecules in a single synthetic operation. | nih.govevitachem.com |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(2-hydroxyphenyl)-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-2-14-10(13)9(12)7-5-3-4-6-8(7)11/h3-6,11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHIQFGJYCGHEEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC=CC=C1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 2 2 Hydroxyphenyl 2 Oxoacetate and Its Derivatives

Direct Synthesis Approaches

The direct synthesis of ethyl 2-(2-hydroxyphenyl)-2-oxoacetate can be achieved through several key chemical reactions. These methods primarily involve the formation of the characteristic α-keto ester structure attached to a phenolic ring.

Strategies Involving O-Acylation Reactions

One common approach to synthesizing phenolic ketones involves an initial O-acylation of a phenol (B47542), followed by a rearrangement. In the context of this compound, this would typically involve the reaction of a phenol with an appropriate acylating agent. For instance, phenol can be reacted with acetyl chloride in the presence of a weak base to form phenyl acetate (B1210297). google.com This ester can then undergo a Fries rearrangement, typically catalyzed by a Lewis acid, to yield a mixture of ortho- and para-hydroxyacetophenones. While this method is more commonly used for simpler ketones, the principles can be adapted for the synthesis of more complex structures.

Phenol-Based Acylation Pathways, e.g., Friedel–Crafts Acylation with Ethyl Chlorooxoacetate

A more direct route to this compound is the Friedel–Crafts acylation of phenol. wikipedia.orgmasterorganicchemistry.com This classic electrophilic aromatic substitution reaction involves treating phenol with ethyl chlorooxoacetate in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orgajptr.com The reaction typically yields a mixture of the ortho and para isomers, with the ortho-product being this compound and the para-product being ethyl 2-(4-hydroxyphenyl)-2-oxoacetate. researchgate.net

The ratio of ortho to para substitution can be influenced by the reaction conditions, including the solvent and temperature. For example, using nitrobenzene (B124822) as a solvent and heating the reaction can favor the formation of the ortho and para-acylated products. researchgate.net Separation of the isomers is often necessary, and techniques like steam distillation can be employed, taking advantage of the intramolecular hydrogen bonding in the ortho isomer which makes it more volatile. researchgate.net To enhance the efficiency and selectivity of the acylation, protection of the phenolic hydroxyl group as a silyl (B83357) ether prior to the Friedel-Crafts reaction can be employed. The silyl group is subsequently removed during the work-up, yielding the desired C-acylated phenol directly. google.com

| Reactants | Catalyst | Key Products | Reference |

| Phenol, Ethyl Chlorooxoacetate | Aluminum Chloride | This compound, Ethyl 2-(4-hydroxyphenyl)-2-oxoacetate | wikipedia.orgmasterorganicchemistry.comajptr.comresearchgate.net |

| Phenolic Silyl Ether, Acyl Chloride | Lewis Acid | C-acylated Phenol | google.com |

Oxidation Methods Utilizing Aryl Methyl Ketones

Another synthetic strategy involves the oxidation of aryl methyl ketones. Specifically, 2'-hydroxyacetophenone (B8834) can serve as a precursor to this compound. nih.gov This transformation requires an oxidizing agent capable of converting the methyl ketone group into an α-keto ester. While direct oxidation methods for this specific conversion are less commonly detailed in readily available literature, analogous oxidations of similar substrates suggest the feasibility of this approach. For instance, the oxidation of 1-phenyl-1,2-ethanediol (B126754) can yield 2-hydroxyacetophenone, highlighting the reactivity of related structures. researchgate.net

Synthesis of Substituted this compound Derivatives

The synthesis of derivatives of this compound allows for the exploration of structure-activity relationships and the development of new compounds with tailored properties.

Regioselective Functionalization of the Aromatic Ring

Introducing substituents onto the aromatic ring of this compound can be achieved through various electrophilic aromatic substitution reactions. The directing effects of the hydroxyl and the α-keto ester groups will influence the position of the incoming substituent. Given that the hydroxyl group is a strong activating group and an ortho-, para-director, and the keto-ester group is a deactivating meta-director, the substitution pattern can be complex.

Methodologies for regioselective functionalization of similar phenolic compounds often involve careful selection of reaction conditions and protecting group strategies to achieve the desired substitution pattern. For example, regioselective formylation has been demonstrated on related heterocyclic systems. crossref.org

Modification of the Ester and Ketone Functionalities

The ester and ketone groups of this compound offer sites for further chemical modification. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-(2-hydroxyphenyl)-2-oxoacetic acid, or transesterified with other alcohols to produce different esters.

Green Chemistry Approaches in Synthetic Routes

The pursuit of environmentally benign synthetic methods for this compound and its derivatives has led to the exploration of several innovative strategies. These approaches focus on reducing the environmental footprint of the chemical synthesis by employing safer solvents, minimizing energy consumption, and utilizing renewable resources.

One of the prominent green chemistry approaches is the use of solvent-free reaction conditions . jmchemsci.comfrontiersin.org Eliminating volatile organic solvents not only reduces toxic emissions but also simplifies the purification process. Microwave irradiation has emerged as a powerful tool in this context, often accelerating reaction rates and improving yields in the absence of a solvent. researchgate.netasianpubs.orgnih.gov For instance, the acetylation of phenols with acetic anhydride (B1165640) has been successfully carried out under microwave irradiation without any catalyst, affording the corresponding esters in high yields with a significant reduction in reaction time compared to conventional heating methods. researchgate.netasianpubs.org

The use of ionic liquids (ILs) represents another significant advancement in green synthesis. dntb.gov.uaajptr.comliv.ac.ukbeilstein-journals.orgresearchgate.net Ionic liquids are salts with low melting points that can act as both solvents and catalysts. Their negligible vapor pressure makes them a safer alternative to volatile organic compounds. In the context of Friedel-Crafts acylation, chloroaluminate ionic liquids have been shown to be effective, and in some cases, the ionic liquid/catalyst system can be recycled and reused. liv.ac.ukresearchgate.net For example, the acylation of anthracene (B1667546) with oxalyl chloride has been successfully demonstrated using 1-butyl-3-methylimidazolium chloroaluminate ([bmim]Cl/AlCl3) as a reusable catalyst and solvent, achieving high yields and selectivity. researchgate.net

Heterogeneous catalysis offers a compelling green alternative to traditional homogeneous catalysis. Solid acid catalysts, such as zeolites and clays, can be easily separated from the reaction mixture by filtration, allowing for their straightforward recovery and reuse. researchgate.netmdpi.commdpi.com This not only simplifies the work-up procedure but also minimizes catalyst waste. Zeolites, with their well-defined pore structures, can also impart shape selectivity to the reaction, favoring the formation of specific isomers.

The Fries rearrangement presents an alternative pathway to hydroxyaryl ketones from phenolic esters. wikipedia.orgbyjus.comorganic-chemistry.orgajchem-a.com This reaction can be promoted by Lewis acids or photochemically (photo-Fries rearrangement). wikipedia.org While traditional Fries rearrangement often requires harsh conditions, research into milder and more selective catalysts is ongoing. The ability to control ortho and para selectivity by adjusting reaction conditions like temperature and solvent makes it a versatile tool in organic synthesis. byjus.comajchem-a.com

Catalytic Systems for Enhanced Synthesis Efficiency

The efficiency and selectivity of the synthesis of this compound are critically dependent on the catalytic system employed. The primary route to this compound is the Friedel-Crafts acylation of phenol with an appropriate acylating agent, such as ethyl oxalyl chloride. The key challenge lies in achieving high ortho-selectivity to obtain the desired 2-hydroxyphenyl isomer.

A variety of Lewis and Brønsted acid catalysts have been investigated for the acylation of phenols. While traditional catalysts like aluminum chloride (AlCl₃) are effective, they are required in stoichiometric amounts and generate significant waste. ajptr.com Modern approaches favor the use of catalytic amounts of more environmentally friendly Lewis acids. For instance, copper(II) chloride, in the presence of triphenylphosphine, has been shown to catalyze the intermolecular ortho-acylation of phenols with aryl aldehydes. nih.gov This system offers a pathway to ortho-acylated products under milder conditions.

Heterogeneous catalysts have demonstrated considerable promise for enhancing the efficiency and sustainability of phenol acylation. Zeolites, such as H-beta, H-Y, and ZSM5, have been employed as catalysts for the acylation of phenols. researchgate.netmdpi.com These solid acids can facilitate both direct C-acylation and the Fries rearrangement of an initially formed O-acylated intermediate. researchgate.net The acidity and pore structure of the zeolite can influence the reaction pathway and the product distribution. For example, in the gas-phase acylation of phenol with acetic acid over HZSM5 zeolite, phenyl acetate and ortho-hydroxyacetophenone are the primary products. researchgate.net

The following table summarizes various catalytic systems used in the acylation of phenols, highlighting the reaction conditions and outcomes.

Table 1: Catalytic Systems for the Acylation of Phenols

| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Key Findings | Reference |

|---|---|---|---|---|---|

| FeCl₃ | Organic Acids | Solvent-free (Microwave) | - | High yields of ortho-acylated products in short reaction times. | researchgate.net |

| [bmim]Cl/AlCl₃ | Oxalyl Chloride | Ionic Liquid | 45 | High yield (88.2%) and selectivity (98.2%) for the acylation of anthracene. | researchgate.net |

| H-beta Zeolite | Benzoic Acid | Solvent-free | 190 | High conversion of phenol and good yields of hydroxybenzophenones. | mdpi.com |

| CuCl₂/PPh₃ | Aryl Aldehydes | - | - | Effective for ortho-acylation of phenols. | nih.gov |

| Iodine | Acetic Anhydride | Solvent-free (Microwave) | - | Nearly quantitative yields of acetates with dramatic reduction in reaction time. | researchgate.net |

| None | Acetic Anhydride | Solvent-free (Microwave) | - | Efficient acylation of phenols to phenol acetate derivatives in good to high yields. | asianpubs.org |

The Fries rearrangement of phenyl ethyl oxalylacetate is another viable route to this compound. The selectivity of this rearrangement is highly dependent on the reaction conditions. Generally, lower temperatures favor the formation of the para-isomer, while higher temperatures promote the formation of the ortho-isomer. byjus.com The choice of solvent also plays a crucial role, with non-polar solvents often favoring ortho-substitution. byjus.com

The development of catalytic systems that can efficiently promote the Fries rearrangement under mild and green conditions is an active area of research. The use of solid acid catalysts, such as heteropoly acids, has been explored for the liquid-phase Fries rearrangement of phenyl acetate.

The following table provides an overview of different conditions for the Fries rearrangement, emphasizing the factors influencing product selectivity.

Table 2: Conditions for the Fries Rearrangement of Phenolic Esters

| Catalyst/Conditions | Substrate | Key Parameter | Outcome | Reference |

|---|---|---|---|---|

| Lewis Acids (e.g., AlCl₃) | Phenolic Ester | Low Temperature | Favors para-substitution. | byjus.com |

| Lewis Acids (e.g., AlCl₃) | Phenolic Ester | High Temperature | Favors ortho-substitution. | byjus.com |

| Lewis Acids (e.g., AlCl₃) | Phenolic Ester | Non-polar Solvent | Favors ortho-substitution. | byjus.com |

| UV Light (Photo-Fries) | Phenolic Ester | - | Radical mechanism, can be used with deactivating substituents. Low yields. | wikipedia.org |

| Heteropoly Acid (H₃PW₁₂O₄₀) | Phenyl Acetate | - | Efficient and environmentally benign catalyst for liquid-phase rearrangement. |

Chemical Reactivity and Mechanistic Investigations of Ethyl 2 2 Hydroxyphenyl 2 Oxoacetate

Cyclization and Annulation Reactions

The proximate positioning of the phenolic hydroxyl group and the α-keto ester functionality makes ethyl 2-(2-hydroxyphenyl)-2-oxoacetate an excellent substrate for intramolecular reactions, leading to the formation of important heterocyclic scaffolds like chromans and chromones.

Chroman and its derivatives are common motifs in biologically active compounds. The synthesis of these structures often involves the cyclization of a substrate containing a phenol (B47542) and a suitably positioned electrophilic center.

While direct synthesis of chromans from this compound is less common, related transformations highlight the potential pathways. For example, a mild procedure for the reductive cyclization of α-(2-hydroxyphenyl)ethyl lactates yields 3-methyl-2,3-dihydrobenzofuran-2-ols. rsc.org This suggests that if the α-keto group of this compound were first reduced to a hydroxyl group, a subsequent acid-catalyzed dehydration and cyclization involving the phenolic oxygen could lead to a chroman or benzofuran (B130515) derivative.

More commonly, substrates like this compound are precursors to chromones (see section 3.2.2). The synthesis of chromones often proceeds through intramolecular condensation of 1-(2-hydroxyphenyl)-1,3-dione intermediates. ijrpc.com These diones can be formed from precursors like this compound via reactions that extend the carbon chain, such as a Claisen condensation. Once the 1,3-dicarbonyl system is in place, acid-catalyzed cyclization and dehydration afford the chromone (B188151) ring system. ijrpc.comsemanticscholar.org

Cascade reactions, where a single synthetic operation generates multiple bond formations, are a powerful tool for building molecular complexity. This compound is well-suited for designing such cascades due to its multiple reactive sites.

A plausible cascade could be initiated by a reaction at the α-keto ester moiety, which then sets up a subsequent intramolecular cyclization. For example, a Knoevenagel or Claisen-Schmidt condensation of the α-keto group with an active methylene (B1212753) compound could be followed by an intramolecular Michael addition or cyclodehydration involving the phenolic hydroxyl group to construct a fused ring system.

The synthesis of 2-substituted 2H-chromenes from trans-2-hydroxycinnamaldehydes demonstrates a related cascade process. researchgate.net In this reaction, an aniline (B41778) catalyst promotes a cyclization-substitution cascade where the phenolic oxygen first adds to the aldehyde (or an iminium intermediate), followed by substitution of the amine by a carbon nucleophile. researchgate.net Similarly, photoinduced cascade reactions of 2-allylphenol (B1664045) derivatives can produce 2,3-dihydrobenzofurans through a radical-mediated cyclization. nih.gov

Cyclopropanation Reactions

Cyclopropanation refers to chemical processes that generate a cyclopropane (B1198618) ring, a three-membered cycloalkane. wikipedia.org These reactions are significant in organic synthesis as the cyclopropane motif is present in numerous biologically active molecules, including insecticides and antibiotics. wikipedia.org The formation of this strained ring typically requires highly reactive species like carbenes or carbenoids. wikipedia.org

Common methods for cyclopropanation of alkenes include the Simmons-Smith reaction, which uses a carbenoid formed from diiodomethane (B129776) and a zinc-copper couple, and reactions involving diazo compounds, often catalyzed by transition metals like copper, rhodium, or palladium. wikipedia.orgethz.chnih.gov For instance, the catalytic decomposition of ethyl diazoacetate in the presence of an alkene is a well-established method for producing ethyl-substituted cyclopropanes. ethz.chresearchgate.net The reaction mechanism is stereospecific, with the geometry of the starting alkene being retained in the cyclopropane product. wikipedia.org

Role as a Key Intermediate in Multi-Component Reactions

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. mdpi.com This approach is valued for its efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. mdpi.comnih.gov Well-known MCRs include the Hantzsch pyridine (B92270) synthesis, the Biginelli reaction for producing dihydropyrimidinones, and isocyanide-based reactions like the Ugi and Passerini reactions. mdpi.comnih.gov

These reactions typically involve a set of common building blocks, such as aldehydes, amines, β-ketoesters (like ethyl acetoacetate), and malononitrile. nih.govscielo.org.mx The functional groups on this compound, namely the phenolic hydroxyl group, the α-keto group, and the ester, suggest its potential as a versatile building block in MCRs. The ketone could react with amines to form imines, a key step in reactions like the Petasis reaction, while the phenolic hydroxyl offers a site for nucleophilic attack or can influence the reactivity of the aromatic ring.

Despite this potential, a review of the scientific literature does not show specific, documented examples of this compound being used as a key intermediate in well-established multi-component reactions. Its structural relative, ethyl acetoacetate, is widely used in MCRs like the Hantzsch and Biginelli reactions, where it acts as the 1,3-dicarbonyl component. nih.govscielo.org.mx

Studies on Intermolecular Interactions and Self-Assembly

Hydrogen bonds are primary directional forces in molecular self-assembly. This compound possesses both hydrogen bond donors (the phenolic hydroxyl group) and acceptors (the two carbonyl oxygen atoms and the ether oxygen of the ester). This combination allows for the formation of robust hydrogen-bonding networks.

A prominent feature expected in the solid-state structure is a strong intramolecular hydrogen bond between the ortho-hydroxyl group (-OH) and the adjacent carbonyl oxygen of the keto group. This would form a stable six-membered ring, a common motif in ortho-hydroxyphenyl ketones.

In addition to intramolecular interactions, intermolecular hydrogen bonds are expected to play a significant role in the crystal packing. While a specific crystal structure analysis for this compound is not available, studies on structurally related molecules provide insight. For example, the crystal structure of a thiophenytoin derivative containing an ethyl acetate (B1210297) moiety reveals that C—H⋯O hydrogen bonds are crucial in forming inversion dimers, which then connect into larger layered structures. nih.govresearchgate.net It is plausible that this compound would engage in similar intermolecular C—H⋯O interactions, alongside stronger O—H⋯O bonds involving the phenolic group, to create complex three-dimensional networks.

Beyond conventional hydrogen bonds, weaker non-covalent interactions can be significant in directing molecular assembly. One such interaction is the tetrel bond, which involves a Group 14 element (like carbon) acting as an electrophilic site (a "tetrel bond donor") and interacting with a nucleophile. arxiv.org

A specific type of this interaction, the π-hole tetrel bond, can occur when a planar, electron-deficient region on a carbon atom (the π-hole) interacts with an electron-rich atom, such as oxygen. While there are no specific studies on π-hole tetrel bonding for this compound, research on the closely related ethyl 2-triazolyl-2-oxoacetate system provides a compelling model. scispace.comrsc.org

In the crystal structures of several ethyl 2-triazolyl-2-oxoacetate derivatives, molecules were found to form self-assembled dimers. scispace.comrsc.org This dimerization is established through two symmetric O⋯C tetrel bonding interactions, where the carbonyl oxygen of one molecule interacts with the electrophilic π-hole on a carbon atom of the triazole ring of another molecule. scispace.com The interaction distances are significantly shorter than the sum of the van der Waals radii, indicating a strong and directional contact. scispace.com These findings, supported by DFT calculations and Hirshfeld surface analysis, highlight how the α-ketoester functionality can participate in organizing molecules through these subtle but important non-covalent forces. scispace.comrsc.org Given the presence of both an aromatic ring and carbonyl groups in this compound, the potential for similar non-covalent interactions to influence its solid-state structure is considerable.

Advanced Spectroscopic and Structural Elucidation of Ethyl 2 2 Hydroxyphenyl 2 Oxoacetate

Nuclear Magnetic Resonance (NMR) Spectroscopy

A detailed analysis of the proton (¹H) and carbon-13 (¹³C) NMR spectra is essential for determining the precise arrangement of atoms within the molecule. However, no experimentally obtained ¹H NMR or ¹³C NMR data for Ethyl 2-(2-hydroxyphenyl)-2-oxoacetate could be located in the public domain.

¹³C NMR Spectral Analysis

Similarly, the absence of experimental ¹³C NMR spectra prevents the identification and assignment of the chemical shifts for each of the ten carbon atoms in the structure. This includes the distinct signals for the carbonyl carbons, the aromatic carbons, and the carbons of the ethyl ester group.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Advanced 2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are powerful tools for establishing detailed connectivity between protons and carbons. However, without the foundational 1D NMR data, the application and interpretation of these more complex experiments cannot be performed.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. While general characteristic absorption bands for functional groups like hydroxyl (-OH), carbonyl (C=O), and ether (C-O) linkages can be predicted, specific experimental spectra for this compound are not available. This prevents a detailed analysis of the vibrational modes and confirmation of the compound's functional group architecture.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Studies

Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of a compound, providing valuable clues about its structure.

Electrospray Ionization Mass Spectrometry (ESI-MS)

While experimental ESI-MS fragmentation data is not available, predicted data from public chemical databases like PubChem offer some insight. mdpi.com The predicted data suggests the following adducts for this compound (C₁₀H₁₀O₄, Exact Mass: 194.0579 g/mol ):

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 195.0652 |

| [M+Na]⁺ | 217.0471 |

| [M-H]⁻ | 193.0506 |

These predicted values, while useful, await experimental verification to confirm the molecular weight and to study the fragmentation pathways, which would further support the proposed structure.

Collision-Induced Dissociation (CID) Analysis of Related Glyoxylic Acids

While direct Collision-Induced Dissociation (CID) data for this compound is not extensively published, the fragmentation behavior can be inferred by examining related structures. The fragmentation of aromatic ketones and esters provides a foundational understanding of the expected pathways.

For instance, the CID fragmentation of protonated hydroxybenzophenone isomers, which share the hydroxylated phenyl and keto moieties, primarily yields two significant fragments. semanticscholar.org These correspond to the cleavage of the bond between the carbonyl carbon and the phenyl rings. semanticscholar.org In the case of this compound, two primary fragmentation channels can be anticipated. One pathway would involve the loss of the ethoxy group (-OCH2CH3), while the other would see the cleavage of the bond between the two carbonyl groups.

The fragmentation of ethyl benzoate, a simpler related ester, shows a characteristic loss of the ethoxy radical (•OCH2CH3) to form a stable benzoyl cation. pharmacy180.com A similar fragmentation is highly probable for this compound, which would result in a 2-hydroxyphenylacylium ion. Further fragmentation could then occur, such as the loss of carbon monoxide (CO). pharmacy180.com

A study on isomeric 2-oxo-oxazolidinyl quinoxaline (B1680401) derivatives using ESI-MS/MS revealed that the breakdown routes of protonated molecules can be rationalized by conducting low-energy CID-MS/MS analyses. researchgate.net This suggests that a detailed analysis of the product ions of this compound would provide significant structural information.

A proposed fragmentation pattern for this compound is detailed in the table below, based on the fragmentation of analogous compounds.

| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss |

| 195.0652 [M+H]⁺ | 2-hydroxyphenylacylium ion | Ethoxy radical (•OCH2CH3) |

| 195.0652 [M+H]⁺ | Ethyl 2-oxoacetate cation | 2-hydroxyphenyl radical |

| 195.0652 [M+H]⁺ | 2-hydroxyphenyl cation | Ethyl 2-oxoacetate radical |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound from its exact mass. For this compound, the predicted monoisotopic mass provides a benchmark for experimental verification.

The molecular formula for this compound is C₁₀H₁₀O₄. The predicted monoisotopic mass for this compound is 194.05790880 Da. nih.gov This value is calculated from the sum of the exact masses of the most abundant isotopes of each element in the molecule.

Experimental HRMS analysis would be expected to yield a mass-to-charge ratio ([M+H]⁺) that is extremely close to the predicted value, confirming the elemental composition. PubChem provides predicted collision cross-section (CCS) values for various adducts of this compound, which can aid in its identification in ion mobility-mass spectrometry experiments. uni.lu

| Property | Value |

| Molecular Formula | C₁₀H₁₀O₄ |

| Monoisotopic Mass | 194.05790880 Da nih.gov |

| Predicted [M+H]⁺ | 195.06518 m/z uni.lu |

| Predicted [M+Na]⁺ | 217.04712 m/z uni.lu |

X-ray Crystallography for Solid-State Structure Determination

As of the latest data, a crystal structure for this compound has not been deposited in the Cambridge Structural Database. However, the solid-state structure can be inferred by analyzing crystallographic data of closely related compounds.

Conformation and Torsion Angle Analysis

The conformation of this compound is likely to be influenced by the steric and electronic interactions between the phenyl ring, the two carbonyl groups, and the ethyl ester. Analysis of the crystal structure of Ethyl 2-acetylhydrazono-2-phenylacetate, which shares the ethyl 2-oxo-2-phenylacetate core, reveals key conformational features. nih.gov In this related structure, the benzene (B151609) ring plane forms a significant dihedral angle with the plane of the ethyl group. nih.gov

For this compound, a crucial conformational feature would be the potential for an intramolecular hydrogen bond between the hydroxyl group on the phenyl ring and one of the carbonyl oxygen atoms. This interaction would likely lead to a more planar arrangement of the molecule, significantly influencing the torsion angles involving the phenyl ring and the glyoxylic acid moiety. The presence of such a hydrogen bond would create a stable six-membered ring system.

The table below presents selected torsion angles from Ethyl 2-acetylhydrazono-2-phenylacetate, which can serve as a reference for the potential conformation of the target molecule. researchgate.net

| Torsion Angle | Value (°) |

| C1-C6-C7-O1 | -170.3(2) |

| C5-C6-C7-O1 | 9.9(3) |

| C1-C6-C7-N1 | 10.0(3) |

| C5-C6-C7-N1 | -170.0(2) |

Crystal Packing and Intermolecular Interactions in the Solid State

The crystal packing of this compound in the solid state will be governed by a variety of intermolecular interactions. The presence of a hydroxyl group, two carbonyl groups, and a phenyl ring provides multiple sites for hydrogen bonding and other non-covalent interactions.

In the crystal structure of Ethyl 2-acetylhydrazono-2-phenylacetate, the molecules are stabilized by intermolecular C–H···O and N–H···O hydrogen bonds. nih.gov For this compound, strong O–H···O hydrogen bonds are expected to be a dominant feature of the crystal packing, likely forming dimers or chains of molecules. The carbonyl oxygens would act as hydrogen bond acceptors, while the phenolic hydroxyl group would be the primary hydrogen bond donor.

Studies on closely related molecules, such as other quinoline (B57606) derivatives or compounds with similar functional groups, have utilized these techniques to explore molecular structure, reactivity, and intermolecular interactions. However, in strict adherence to the request to focus solely on this compound and to provide scientifically accurate data, an article with the required detailed findings and data tables cannot be generated at this time.

To produce the requested article, data from peer-reviewed scientific studies that have performed these specific computational analyses on this compound would be required. Without such sources, generating the content would lead to speculation or the use of data from other compounds, which is explicitly excluded by the instructions.

Computational and Theoretical Chemistry Studies

Reaction Mechanism Elucidation via Computational Modeling

The elucidation of reaction mechanisms through computational modeling is a cornerstone of modern chemical research. For Ethyl 2-(2-hydroxyphenyl)-2-oxoacetate, theoretical calculations, particularly using Density Functional Theory (DFT), can be employed to map out the potential energy surfaces of its reactions. This involves identifying transition states, intermediates, and the associated energy barriers, which collectively describe the most probable pathway from reactants to products.

While specific, detailed computational studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, the principles of such investigations can be outlined. A key area of interest would be the role of the ortho-hydroxyl group. This group can participate in intramolecular hydrogen bonding and can influence the reactivity of the adjacent keto-ester moiety.

Computational models could be used to investigate reactions such as:

Intramolecular Cyclization: The potential for the hydroxyl group to attack one of the carbonyl carbons, leading to the formation of a heterocyclic ring system (like a coumarin (B35378) derivative), can be modeled. DFT calculations would identify the transition state for this cyclization and determine the activation energy, indicating the feasibility of the reaction under various conditions.

Electrophilic and Nucleophilic Additions: The reactivity of the carbonyl groups towards external nucleophiles or electrophiles can be assessed. Computational models can predict the most likely site of attack by calculating atomic charges and frontier molecular orbitals (HOMO and LUMO). For instance, the reaction pathway for condensation reactions with various nucleophiles can be computationally explored to predict product distributions.

A theoretical investigation into a reaction mechanism would typically involve the following steps:

Geometry Optimization: The three-dimensional structures of the reactant(s), product(s), and any proposed intermediates and transition states are optimized to find their lowest energy conformations.

Frequency Calculations: These calculations confirm that the optimized structures correspond to energy minima (for stable species) or first-order saddle points (for transition states) and provide zero-point vibrational energies.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from a transition state to connect it to the corresponding reactant and product, confirming the proposed mechanistic step.

These calculations provide quantitative data, such as activation energies and reaction enthalpies, which are crucial for understanding reaction kinetics and thermodynamics.

Prediction of Spectroscopic Parameters

Computational chemistry is a highly effective tool for predicting the spectroscopic parameters of molecules, which can be invaluable for structure confirmation and interpretation of experimental spectra. For this compound, theoretical calculations can provide predicted values for its Nuclear Magnetic Resonance (NMR) chemical shifts, and its Infrared (IR) and Raman vibrational frequencies.

The general approach involves optimizing the molecule's geometry using a suitable level of theory, such as DFT with a specific functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)), followed by a calculation of the desired spectroscopic property.

NMR Spectra Prediction: The prediction of ¹H and ¹³C NMR chemical shifts is typically performed using the Gauge-Independent Atomic Orbital (GIAO) method. The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. The accuracy of these predictions allows for the assignment of experimental signals and can help distinguish between different isomers or conformers. For this compound, a key point of interest would be the chemical shift of the hydroxyl proton and how it is affected by intramolecular hydrogen bonding.

Vibrational Spectra (IR and Raman) Prediction: Theoretical vibrational frequencies are obtained from the second derivatives of the energy with respect to atomic displacements. These calculations yield a set of vibrational modes and their corresponding frequencies and intensities. The predicted frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations and the neglect of anharmonicity. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data.

For this compound, these calculations would predict the characteristic stretching frequencies for the following functional groups:

O-H stretch of the phenol (B47542) group

C=O stretches of the ketone and ester groups

C-O stretches

Aromatic C-H and C=C stretches

A comparison of the computed vibrational spectrum with an experimental one can provide strong evidence for the molecular structure. For example, the position of the O-H and C=O stretching bands can offer insight into the strength of the intramolecular hydrogen bond between the hydroxyl group and the adjacent carbonyl oxygen.

A representative (hypothetical) data table comparing experimental and computationally scaled vibrational frequencies is shown below. Such a table is a standard way to present the results of these studies.

| Vibrational Assignment | Experimental Frequency (cm⁻¹) | **Calculated (Scaled) Frequency (cm⁻¹) ** |

| O-H stretch | 3250 | 3245 |

| Aromatic C-H stretch | 3080 | 3075 |

| Aliphatic C-H stretch | 2985 | 2980 |

| C=O stretch (ketone) | 1720 | 1715 |

| C=O stretch (ester) | 1685 | 1680 |

| Aromatic C=C stretch | 1600 | 1595 |

| C-O stretch | 1250 | 1245 |

Note: The data in this table is illustrative and does not represent actual published experimental or computational results.

These computational approaches, by providing a detailed picture of reaction pathways and spectroscopic properties, are indispensable for a thorough understanding of the chemical nature of this compound.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Building Block in Complex Molecule Synthesis

The reactivity of Ethyl 2-(2-hydroxyphenyl)-2-oxoacetate is centered around the interplay between its hydroxyl and dual carbonyl functionalities. This configuration allows it to serve as a robust building block for intricate molecular architectures.

The synthesis of heterocyclic compounds is a cornerstone of medicinal and materials chemistry, and this compound is well-suited for this purpose. Its primary utility lies in its capacity for intramolecular cyclization to form coumarin (B35378) derivatives. Coumarins, or benzo-α-pyrones, are an important class of heterocycles found in many natural products and synthetic compounds. iiste.org

The formation of a coumarin ring from this compound can proceed via an intramolecular variant of the Pechmann condensation. wikipedia.org In this acid-catalyzed reaction, the phenolic hydroxyl group performs a nucleophilic attack on the adjacent ketone carbonyl, followed by dehydration to form the fused pyrone ring. This reaction is a direct method for creating the coumarin-3-carboxylate scaffold, a key intermediate for further synthetic elaboration. acgpubs.orgresearchgate.net The general mechanism for such cyclizations is a well-established strategy in organic synthesis for accessing the coumarin core structure. iiste.orgwikipedia.orgresearchgate.net The resulting products are valuable, as coumarin derivatives are used in the synthesis of biologically active compounds and as dyes. acgpubs.orgresearchgate.net

A polyfunctionalized scaffold is a core molecular structure bearing multiple reactive sites, allowing for diverse and complex chemical modifications. The transformation of this compound into the ethyl coumarin-3-carboxylate skeleton is a prime example of its use to generate such a scaffold. The resulting coumarin derivative is not an end-product but a versatile platform for further synthesis. It contains several distinct functional groups—a lactone, an ester, an activated C-C double bond, and an aromatic ring—that can be manipulated selectively to build more complex molecules. acgpubs.orgresearchgate.net

| Functional Group | Potential Reactions | Synthetic Utility |

|---|---|---|

| Ester (-COOEt) | Hydrolysis, Amidation, Reduction, Grignard Reaction | Creation of carboxylic acids, amides, alcohols, and tertiary alcohols. acgpubs.org |

| Lactone (cyclic ester) | Ring-opening reactions | Formation of substituted 2-hydroxyphenylpropanoic acid derivatives. |

| α,β-Unsaturated System | Michael Addition, Cycloaddition, Hydrogenation | Introduction of substituents at the C4 position and saturation of the pyrone ring. researchgate.net |

| Aromatic Ring | Electrophilic Aromatic Substitution (e.g., nitration, halogenation) | Modification of the benzene (B151609) portion of the scaffold. |

Applications in Catalysis and Ligand Design

While direct applications of this compound as a catalyst have not been extensively documented, its molecular structure suggests significant potential in the field of ligand design for coordination chemistry and catalysis. The molecule contains a 2-hydroxyphenyl-keto fragment, which is a classic bidentate chelating motif. The phenolic hydroxyl group and the adjacent ketone oxygen atom can coordinate to a metal center, forming a stable six-membered ring.

Schiff bases derived from 2-hydroxy-substituted aldehydes are well-known to form stable complexes with a variety of transition metals, and these complexes often exhibit significant catalytic activity. nih.gov By analogy, this compound could serve as an O,O-bidentate ligand, coordinating with metal ions to form complexes potentially useful in catalytic processes such as oxidation or polymerization.

Development of Novel Materials through Derivatization

The derivatization of this compound opens pathways to novel materials with tailored properties, particularly in the realm of optical materials.

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, a property crucial for applications in optoelectronics and photonics. A common feature of efficient organic NLO molecules is a Donor-π-Acceptor (D-π-A) structure.

This compound is an intrinsic D-π-A system. The phenolic hydroxyl group (-OH) acts as an electron donor (D) and the α-ketoester group (-COCOOEt) functions as an electron acceptor (A), connected through the phenyl π-system. This intramolecular charge transfer from the donor to the acceptor is responsible for NLO activity. The NLO properties of such systems can be significantly enhanced through derivatization, for instance, by introducing stronger electron-donating or electron-withdrawing groups onto the phenyl ring to modulate the charge transfer characteristics. Studies on analogous molecules confirm that such substitutions can lead to materials with large hyperpolarizabilities, a key metric for NLO performance.

| Component | Structural Moiety | Function |

|---|---|---|

| Donor | Hydroxyl Group (-OH) | Provides electron density to the π-system. |

| π-Bridge | Phenyl Ring | Facilitates charge transfer between the donor and acceptor. |

| Acceptor | α-Ketoester Group (-COCOOEt) | Withdraws electron density from the π-system. |

Utility in Agrochemical and Veterinary Chemical Synthesis (excluding efficacy/safety)

There is limited direct evidence of this compound being used as a starting material in the synthesis of commercial agrochemicals or veterinary products. However, its role as a precursor to the coumarin scaffold provides an indirect link to this field. The coumarin nucleus is present in a number of compounds with applications in agriculture, including some that have been investigated as insecticides. iiste.org Furthermore, the synthesis of various heterocyclic systems is fundamental to the discovery of new agrochemicals, and compounds like thiazoles are known to be important in this sector. researchgate.net The potential of this compound to be converted into diverse, functionalized heterocyclic scaffolds makes it a compound of interest for the foundational synthesis of new molecules for evaluation in agrochemical research.

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Pathways

While established methods for the synthesis of aryl-α-keto esters exist, the pursuit of novel synthetic pathways for Ethyl 2-(2-hydroxyphenyl)-2-oxoacetate remains a critical research avenue. Future efforts will likely concentrate on addressing challenges such as improving yield, reducing reaction times, and enhancing the sustainability of the synthetic process.

Key areas for exploration include:

Catalytic Systems: Development of new catalytic systems, potentially involving earth-abundant metals or organocatalysts, to replace traditional stoichiometric reagents. This aligns with the broader chemical industry's push towards greener chemistry.

C-H Activation: Direct C-H activation/oxidation of a precursor like ethyl (2-hydroxyphenyl)acetate (B1239127) presents a highly atom-economical route that avoids the need for pre-functionalized starting materials.

Photoredox Catalysis: The use of visible-light-mediated photoredox catalysis could offer mild and highly selective conditions for the synthesis, potentially allowing for late-stage functionalization and the creation of a diverse library of derivatives.

Biocatalysis: Engineering enzymes to perform the selective oxidation of a suitable precursor could provide an exceptionally clean and efficient synthetic route, operating under environmentally benign aqueous conditions.

Research into novel synthetic routes for structurally related compounds, such as the development of pathways for key pharmaceutical intermediates, underscores the importance of this research direction. asianpubs.org For instance, the focus on reducing reaction times and improving product purity in the synthesis of other complex esters highlights the value of such innovations. asianpubs.org

Advanced Mechanistic Studies using Cutting-Edge Techniques

A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is paramount for its effective utilization. The application of advanced analytical and spectroscopic techniques can provide unprecedented insight into reaction intermediates, transition states, and competing pathways.

Future mechanistic investigations could employ:

In-situ Spectroscopy: Techniques such as in-situ Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can monitor the concentration of reactants, intermediates, and products in real-time, providing valuable kinetic data.

Laser Flash Photolysis: For photochemical reactions involving the compound or its derivatives, nanosecond laser flash photolysis can be used to study the properties and kinetics of transient species like excited states and radicals. uni-konstanz.de

Isotope Labeling Studies: The use of isotopically labeled starting materials (e.g., with ¹³C or ¹⁸O) can help to trace the path of atoms throughout a reaction, confirming or refuting proposed mechanisms.

Mass Spectrometry Techniques: Advanced mass spectrometry methods, such as collision-induced dissociation (CID), can be used to characterize reaction intermediates that are difficult to isolate.

Studies on related compounds, like the base-catalyzed decomposition of α-hydroperoxy ketones, have demonstrated how detailed kinetic and product analyses can elucidate complex reaction pathways, including the involvement of transient intermediates like dioxetanes. researchgate.net Applying similar rigorous study to the reactions of this compound, such as its condensation or cyclization reactions, would be highly valuable.

Integration with Flow Chemistry and Automated Synthesis

The integration of the synthesis of this compound into continuous flow and automated systems represents a significant opportunity for process optimization and scalability. Flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety. researchgate.net

Emerging opportunities in this area include:

Telescoped Synthesis: Developing a multi-step synthesis in a continuous flow setup where the crude product from one step is directly used as the substrate in the next, minimizing purification steps and reducing waste. rsc.org

High-Throughput Optimization: Utilizing automated flow reactors to rapidly screen a wide range of reaction conditions (e.g., temperature, pressure, catalyst loading, residence time) to quickly identify optimal synthesis parameters.

Integration of In-line Analysis: Coupling flow reactors with in-line analytical techniques (e.g., HPLC, UV-Vis) allows for real-time monitoring and automated feedback control to maintain optimal performance. researchgate.net

Safer Handling of Hazardous Reagents: Flow chemistry enables the on-demand generation and immediate use of hazardous reagents, avoiding the need to store large quantities.

The successful application of automated flow chemistry for the rapid synthesis of complex molecules like peptides and heterocyclic building blocks demonstrates the power and feasibility of this approach. rsc.orgnih.gov Applying this technology to the production of this compound could lead to more efficient, cost-effective, and safer manufacturing processes. researchgate.net

Table 1: Comparison of Batch vs. Flow Chemistry for Synthesis

| Feature | Traditional Batch Synthesis | Flow Chemistry & Automated Synthesis |

|---|---|---|

| Process Control | Limited; temperature/concentration gradients | Precise control over temperature, pressure, mixing |

| Safety | Higher risk with large volumes of reagents | Enhanced safety with small reaction volumes |

| Scalability | Challenging; often requires re-optimization | Simpler "scaling-out" by running for longer |

| Reaction Time | Often longer due to slower heat/mass transfer | Typically shorter due to efficient transfer |

| Reproducibility | Can be variable between batches | High reproducibility and consistency |

| Process Integration | Difficult to integrate multiple steps | Well-suited for telescoped, multi-step synthesis |

Expansion into Novel Material Science Applications

The unique bifunctional nature of this compound makes it an attractive building block for the synthesis of novel materials. The phenolic hydroxyl group and the reactive α-keto-ester moiety can be independently or concertedly exploited to create polymers and functional materials with tailored properties.

Potential future applications in material science include:

Polymer Synthesis: The compound could serve as a monomer for producing new types of polyesters or polycarbonates. The ortho-hydroxyl group could also be used for post-polymerization modification or to induce specific polymer architectures through intramolecular hydrogen bonding.

Functional Coatings and Films: Its ability to chelate with metal ions via the ortho-hydroxy-keto moiety could be used to develop functional coatings with specific optical, electronic, or catalytic properties.

Organic Ligands for Metal-Organic Frameworks (MOFs): The molecule could be modified to serve as an organic linker for the construction of novel MOFs, potentially leading to materials with applications in gas storage, separation, or catalysis.

Precursor for Advanced Materials: Ethyl (2-hydroxyphenyl)acetate, a closely related compound, is noted for its utility in developing novel polymer materials. atomfair.com By extension, the added keto functionality in this compound offers an additional reactive handle for creating even more complex and functional material architectures.

Computational Design of Derivatives with Tunable Reactivity

Computational chemistry and molecular modeling are powerful tools for accelerating the discovery of new molecules with desired properties. Applying these techniques to this compound can guide the synthesis of new derivatives with finely tuned reactivity and functionality.

Future research directions in this domain involve:

Predicting Reactivity: Using methods like Density Functional Theory (DFT) to calculate the electron distribution and orbital energies of the molecule to predict its reactivity in various transformations.

Designing Functional Derivatives: Computationally screening libraries of virtual derivatives, modified with different substituents on the aromatic ring, to identify candidates with optimized electronic properties for specific applications (e.g., as ligands or monomers).

Mechanistic Elucidation: Modeling reaction pathways and transition states to complement experimental mechanistic studies, providing a deeper understanding of how the molecule behaves in chemical reactions.

Tuning Properties: As has been demonstrated for other classes of compounds, computational design can be used to create derivatives with specific characteristics, such as altered redox potentials or enhanced stability. researchgate.net This approach could be used to design derivatives of this compound for targeted roles in organic synthesis or material science.

Table 2: Potential Derivatives and Their Tunable Properties

| Substituent on Phenyl Ring | Potential Effect on Properties | Target Application |

|---|---|---|

| Electron-donating groups (e.g., -OCH₃) | Increased electron density on the ring, potentially altering the acidity of the phenol (B47542) and reactivity of the ketone. | Fine-tuning ligand properties for catalysis. |

| Electron-withdrawing groups (e.g., -NO₂) | Decreased electron density, making the phenolic proton more acidic and potentially increasing the electrophilicity of the carbonyl carbons. | Modifying reactivity for polymer synthesis. |

| Halogens (e.g., -Cl, -Br) | Provides a handle for further functionalization via cross-coupling reactions. | Building block for complex molecules and materials. |

Q & A

Q. What are the optimal reaction conditions for synthesizing Ethyl 2-(2-hydroxyphenyl)-2-oxoacetate?

The compound is synthesized via a two-step process:

- Step 1 : Condensation of cyclohexanone and ethyl glyoxylate using trifluoroacetic acid as a catalyst. Optimal conditions include a 1:10 molar ratio of ethyl glyoxylate to cyclohexanone, yielding ethyl 2-hydroxy-2-(2-oxocyclohexyl)acetate (65.4% yield).

- Step 2 : Oxidation and aromatization of the intermediate with HIO₃-DMSO (2 equivalents) to yield the final product (60.0% yield). Characterization is performed via ¹H NMR, ¹³C NMR, and mass spectrometry .

| Step | Reagents/Conditions | Yield | Key Observations |

|---|---|---|---|

| 1 | Trifluoroacetic acid, 1:10 ratio | 65.4% | Intermediate formation confirmed by NMR |

| 2 | HIO₃-DMSO (2 eq.) | 60.0% | Aromatization confirmed by spectral data |

Q. Which spectroscopic methods are critical for confirming the structure of this compound?

- ¹H NMR : Identifies aromatic protons (δ 6.8–7.8 ppm) and ester/keto groups (δ 4.3–5.2 ppm for ethyl group; δ 2.5–3.5 ppm for oxoacetate).

- ¹³C NMR : Confirms carbonyl carbons (δ 170–200 ppm) and aromatic carbons (δ 110–160 ppm).

- Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 208.07 for C₁₀H₁₀O₄) .

Q. What safety precautions are recommended when handling this compound?

While specific safety data for this compound is limited, analogous α-ketoesters require:

- Use of PPE (gloves, goggles, lab coat).

- Ventilation to avoid inhalation of vapors/dust.

- Storage in airtight containers at –20°C to prevent degradation .

Advanced Research Questions

Q. How can researchers address discrepancies in reported yields during the HIO₃-DMSO-mediated aromatization step?

Contradictions in yields may arise from:

- Oxidant stoichiometry : Excess HIO₃ can over-oxidize intermediates. Titration studies are recommended to optimize equivalents.

- Reaction time : Prolonged heating may degrade the product. Monitor reaction progress via TLC or in-situ IR spectroscopy.

- DMSO purity : Moisture in DMSO can reduce oxidation efficiency. Use anhydrous DMSO and inert atmosphere .

Q. What mechanistic insights explain the oxidation and aromatization steps in the synthesis?

- Oxidation : HIO₃ oxidizes the cyclohexenyl intermediate to a diketone, while DMSO acts as a co-oxidant.

- Aromatization : The diketone undergoes keto-enol tautomerism, followed by dehydration to form the aromatic hydroxyphenyl moiety. Computational studies (e.g., DFT) could further elucidate transition states .

Q. What alternative synthetic routes exist for this compound?

- Trialkylstannate-mediated coupling : For pyridyl analogs, trialkylstannates facilitate C–C bond formation under mild conditions. Adapting this method may require protecting the phenolic –OH group .

- Microwave-assisted synthesis : Reduces reaction time and improves yield for heat-sensitive intermediates .

Q. How can derivatives of this compound be designed for pharmacological screening?

- Ester hydrolysis : Convert the ethyl ester to a carboxylic acid for enhanced bioavailability.

- Metal complexation : The α-ketoester moiety can coordinate with metal ions (e.g., Cu²⁺), enabling studies in catalysis or bioactivity .

- Hybrid molecules : Conjugate with heterocycles (e.g., 1,3,4-oxadiazoles) to explore GABA receptor modulation, as seen in related compounds .

Methodological Considerations

Q. What strategies validate the purity of this compound in complex mixtures?

- HPLC-PDA : Use a C18 column with UV detection at 254 nm to separate and quantify the compound.

- X-ray crystallography : Resolve crystal structures to confirm stereochemistry, as demonstrated for structurally similar α-ketoesters .

Q. How can computational tools predict reactivity in derivative synthesis?

- Molecular docking : Screen derivatives against target proteins (e.g., clotting factors) to prioritize synthesis.

- Reactivity descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization .

Data Contradiction Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.